5-(Chloromethyl)furan-3-carbonyl chloride
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Overview
Description
5-(Chloromethyl)furan-3-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a chloromethyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)furan-3-carbonyl chloride can be synthesized from 5-(chloromethyl)furfural. The process involves the oxidation of 5-(chloromethyl)furfural using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol . The reaction is typically carried out at room temperature under air, and the product is obtained in high yield .
Industrial Production Methods
The industrial production of this compound follows a similar route, utilizing biomass-derived 5-(chloromethyl)furfural as the starting material. The use of inexpensive and readily available reagents like tert-butyl hypochlorite makes this method economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)furan-3-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: tert-Butyl hypochlorite is commonly used for the oxidation of 5-(chloromethyl)furfural to this compound.
Substitution: Nucleophiles such as amines or alcohols can react with the chloromethyl group under mild conditions.
Hydrolysis: Water or aqueous bases can hydrolyze the carbonyl chloride group.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of furan-2,5-dicarbonyl chloride.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Hydrolysis: Hydrolysis results in the formation of 5-(chloromethyl)furan-3-carboxylic acid.
Scientific Research Applications
5-(Chloromethyl)furan-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of biofuels and high-performance materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl chloride group can undergo hydrolysis or substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the chloromethyl group .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: A precursor to 5-(Chloromethyl)furan-3-carbonyl chloride, it is also used in organic synthesis and has similar reactivity.
Furan-2,5-dicarbonyl chloride: Another derivative of furan, it is used in the production of polymers and biofuels.
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
246178-77-8 |
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Molecular Formula |
C6H4Cl2O2 |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
5-(chloromethyl)furan-3-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2O2/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2H2 |
InChI Key |
JGNQGVAUJYHFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(=O)Cl)CCl |
Origin of Product |
United States |
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